LogP Advantage of the N‑Benzyl Moiety Over the Debenzylated Secondary Amine
The N‑benzyl group on Methyl 2‑(1‑benzylpiperidin‑3‑yl)acetate provides a substantial and quantifiable increase in lipophilicity relative to the debenzylated analog methyl 2‑(piperidin‑3‑yl)acetate. The target compound has a calculated LogP of 2.40, whereas the debenzylated comparator exhibits a LogP in the range 0.55–0.88 [1]. This difference of approximately 1.5–1.8 log units corresponds to a roughly 30‑ to 60‑fold higher octanol‑water partition coefficient, which directly influences retention in reversed‑phase chromatography and passive membrane permeation in cell‑based assays.
| Evidence Dimension | Lipophilicity (calculated LogP) |
|---|---|
| Target Compound Data | LogP = 2.40 (calculated) |
| Comparator Or Baseline | Methyl 2-(piperidin-3-yl)acetate: LogP = 0.55–0.88 (calculated) |
| Quantified Difference | Δ LogP ≈ +1.5 to +1.8 (≈ 30‑ to 60‑fold higher partition coefficient) |
| Conditions | Calculated LogP (fragmental method); comparator values from multiple supplier databases |
Why This Matters
For procurement decisions, a LogP difference of this magnitude dictates whether a building block will be amenable to organic‑solvent‑based chemistry, suitable for passive cell uptake in phenotypic screens, or require different purification conditions, making the benzylated compound functionally non‑interchangeable with its debenzylated analog.
- [1] YYBY Chemical Database. 1‑Benzyl‑3‑(carbomethoxymethyl)piperidine – LogP 2.3996; PSA 29.54. https://www.yybyy.com (accessed 2026‑05‑10). View Source
